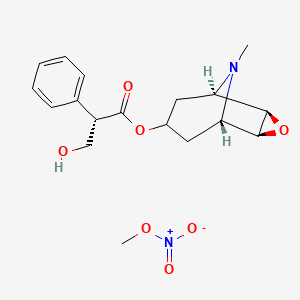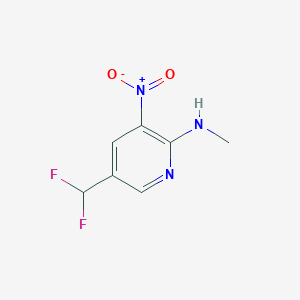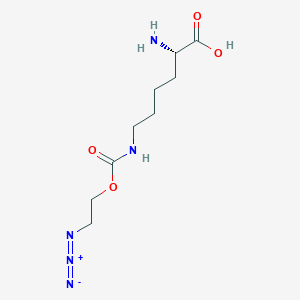
1,3-Bis(4-aminophenyl)-2,2-dimethylpropane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(4-aminophenyl)-2,2-dimethylpropane-1,3-diol is an organic compound that features two amino groups attached to phenyl rings, which are further connected to a central propane-1,3-diol structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Bis(4-aminophenyl)-2,2-dimethylpropane-1,3-diol can be synthesized through a multi-step process. One common method involves the Friedel-Crafts alkylation reaction. In this process, 1-adamantanol reacts with acetanilide or its analogues, followed by hydrolysis with aqueous sodium hydroxide solution
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(4-aminophenyl)-2,2-dimethylpropane-1,3-diol undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
1,3-Bis(4-aminophenyl)-2,2-dimethylpropane-1,3-diol has several scientific research applications:
Polymer Chemistry: Used as a monomer in the synthesis of polyimides, which exhibit high thermal stability and mechanical strength.
Materials Science: Employed in the development of advanced materials with specific optical and electronic properties.
Biology and Medicine:
Industry: Utilized in the production of high-performance coatings and adhesives.
Mécanisme D'action
The mechanism of action of 1,3-Bis(4-aminophenyl)-2,2-dimethylpropane-1,3-diol involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and participate in electrostatic interactions with other molecules, influencing the compound’s reactivity and binding affinity. These interactions are crucial in its applications in polymer chemistry and materials science, where the compound’s structure imparts specific properties to the resulting materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(4-aminophenyl)adamantane: Similar structure but with an adamantane core instead of propane-1,3-diol.
1,3-Bis(3,5-dimethyl-4-aminophenyl)adamantane: Contains additional methyl groups on the phenyl rings.
1,3-Bis(fluoro-aminophenyl)adamantane: Features fluorine atoms on the phenyl rings.
Uniqueness
1,3-Bis(4-aminophenyl)-2,2-dimethylpropane-1,3-diol is unique due to its central propane-1,3-diol structure, which imparts distinct physical and chemical properties compared to its adamantane-based analogues. This structural difference influences the compound’s solubility, reactivity, and the properties of the materials derived from it.
Propriétés
Formule moléculaire |
C17H22N2O2 |
|---|---|
Poids moléculaire |
286.37 g/mol |
Nom IUPAC |
1,3-bis(4-aminophenyl)-2,2-dimethylpropane-1,3-diol |
InChI |
InChI=1S/C17H22N2O2/c1-17(2,15(20)11-3-7-13(18)8-4-11)16(21)12-5-9-14(19)10-6-12/h3-10,15-16,20-21H,18-19H2,1-2H3 |
Clé InChI |
YLTNNHJXHXJZCR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(C1=CC=C(C=C1)N)O)C(C2=CC=C(C=C2)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl (2R,4R)-2-(aminomethyl)-4-[tert-butyl(dimethyl)silyl]oxypyrrolidine-1-carboxylate](/img/structure/B11820061.png)





![Acridinium, 9-[[(3-carboxypropyl)[(4-methylphenyl)sulfonyl]amino]carbonyl]-10-(3-sulfopropyl)-, inner salt](/img/structure/B11820106.png)
![3-O-tert-butyl 1-O-ethyl (3R,4S)-4-[[2-(5-fluoro-2-hydroxyphenyl)-6,7-dimethoxyquinazolin-4-yl]amino]pyrrolidine-1,3-dicarboxylate](/img/structure/B11820113.png)
![benzyl (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-hydroxybutanoate](/img/structure/B11820121.png)





